Bienvenue dans la boutique en ligne BenchChem!

3-nitropropan-1-amine

GABAB receptor competitive antagonism guinea-pig ileum

3-Nitropropan-1-amine (also referred to as 3-nitropropylamine or 3-amino-1-nitropropane) is a low-molecular-weight (104.11 g/mol) nitroalkane derivative of 1-propanamine. Its primary documented research application is as a competitive antagonist at the GABAB receptor, as established in a series of peer-reviewed pharmacological studies.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 108351-04-8
Cat. No. B027990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitropropan-1-amine
CAS108351-04-8
Synonyms3-nitro-1-propanamine
3-nitro-1-propylamine
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC(CN)C[N+](=O)[O-]
InChIInChI=1S/C3H8N2O2/c4-2-1-3-5(6)7/h1-4H2
InChIKeyBVJDRTKOLSGLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropropan-1-amine (CAS 108351-04-8): A Validated GABAB Receptor Antagonist for Neuroscience Research


3-Nitropropan-1-amine (also referred to as 3-nitropropylamine or 3-amino-1-nitropropane) is a low-molecular-weight (104.11 g/mol) nitroalkane derivative of 1-propanamine. Its primary documented research application is as a competitive antagonist at the GABAB receptor, as established in a series of peer-reviewed pharmacological studies [1][2]. Unlike the classical GABAB agonist baclofen, 3-nitropropan-1-amine blocks GABA-mediated inhibitory responses, making it a mechanistically distinct tool compound for probing GABAB receptor function. The compound is achiral, structurally simple, and synthesized via well-characterized routes, including nitration of protected propan-1-amine derivatives [1].

Why 3-Nitropropan-1-amine Cannot Be Substituted with Other GABAB Ligands in Pharmacological Studies


The GABAB receptor ligand landscape includes agonists (baclofen, N-BAC), antagonists (2-hydroxysaclofen, CGP 35348, phaclofen), and sulfonamide-based antagonists (AHPNS), each with distinct pharmacological profiles that preclude simple interchange. 3-Nitropropan-1-amine is a competitive antagonist with no partial agonist activity at peripheral GABAB sites, unlike certain phosphinic acid derivatives that exhibit mixed agonist/antagonist behavior [1]. Its antagonist potency (pA2 = 5.0 in guinea-pig ileum) differs significantly from other in-class antagonists, ranging from 3-fold more potent than racemic 2-hydroxysaclofen (pA2 = 4.5) to 10-fold more potent than AHPNS (pA2 = 4.0) [1][2]. Moreover, its lack of central GABAB activity fundamentally distinguishes it from centrally active agents like CGP 35348 and baclofen, making receptor subtype selectivity studies impossible with generic substitution [1].

Quantitative Comparative Evidence for 3-Nitropropan-1-amine vs. Closest GABAB Ligand Analogs


Competitive GABAB Antagonism: 3-Nitropropan-1-amine vs. Baclofen (Agonist) Pharmacological Mechanism

3-Nitropropan-1-amine functions as a competitive GABAB receptor antagonist, directly opposing the inhibitory effects of the agonist baclofen. In the electrically stimulated guinea-pig isolated ileum, 3-nitropropan-1-amine (50–250 µM) reversibly and competitively antagonized baclofen-induced (5–100 µM) depression of cholinergic twitch contractions, yielding a pA2 of 5.0 ± 0.1 [1]. This contrasts with baclofen, which acts as a full agonist at the same receptor population (pD2 = 5.33) [2]. The functional opposition means that 3-nitropropan-1-amine is used to block GABAB-mediated inhibition, whereas baclofen is used to activate it.

GABAB receptor competitive antagonism guinea-pig ileum pharmacological mechanism

Antagonist Potency Head-to-Head: 3-Nitropropan-1-amine vs. 2-Hydroxysaclofen

In a direct comparative study using the identical guinea-pig isolated ileum preparation, 3-nitropropan-1-amine (pA2 = 5.0 ± 0.1) was twice as potent as racemic 2-hydroxysaclofen (pA2 = 4.5 ± 0.1) as a competitive GABAB antagonist [1]. This ~3-fold difference in apparent affinity translates to a meaningful experimental advantage: lower concentrations of 3-nitropropan-1-amine are required to achieve equivalent receptor blockade, reducing potential off-target effects at higher concentrations. Notably, the (S)-enantiomer of 2-hydroxysaclofen is more potent (pA2 = 5.2 ± 0.2) [2], but requires chiral resolution, adding procurement complexity and cost.

GABAB antagonist pA2 comparison 2-hydroxysaclofen guinea-pig ileum

Antagonist Potency Comparison: 3-Nitropropan-1-amine vs. AHPNS (Sulfonamide Antagonist)

3-Nitropropan-1-amine (pA2 = 5.0 ± 0.1) is approximately 10-fold more potent as a peripheral GABAB antagonist than the structurally distinct sulfonamide-based antagonist AHPNS (3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide; pA2 = 4.0 ± 0.2), as measured in the same guinea-pig ileum twitch assay system by the same research group [1][2]. This one-order-of-magnitude potency difference means that achieving equivalent receptor blockade with AHPNS requires 10-fold higher concentrations, increasing the risk of non-specific effects and solubility limitations in experimental buffers.

GABAB antagonist sulfonamide analog AHPNS pA2 comparison

Peripheral vs. Central GABAB Selectivity: 3-Nitropropan-1-amine Lacks Central Activity

A critical differentiating feature of 3-nitropropan-1-amine is its lack of activity at central GABAB receptors. In rat neocortical slices, 3-nitropropan-1-amine (tested at concentrations effective peripherally) did not activate GABAB receptor sites and did not affect baclofen-induced suppression of spontaneous discharges [1]. This contrasts with CGP 35348, which acts as an antagonist at both peripheral (pA2 = 4.9–5.0) and central GABAB sites [1][2], and with baclofen, which is a potent central GABAB agonist. The peripheral selectivity of 3-nitropropan-1-amine provides a unique pharmacological tool for distinguishing peripheral from central GABAB receptor-mediated effects without confounding central activity.

GABAB heterogeneity peripheral selectivity neocortical slice receptor subtype

Functional Purity: Absence of Partial Agonist Activity Distinguishes 3-Nitropropan-1-amine from Phosphinic Acid Antagonists

3-Nitropropan-1-amine demonstrates functional purity as a silent competitive antagonist: at concentrations up to 250 µM in the guinea-pig ileum, it showed no partial agonist activity at either GABAA or GABAB receptor sites [1]. In contrast, certain GABAB ligands such as CGP 47656 behave as partial agonists, complicating data interpretation [2]. Even CGP 35348, which is equipotent with 3-nitropropan-1-amine as an antagonist (pA2 = 4.9–5.0), belongs to the phosphinic acid class where partial agonism has been documented for structural analogs. The silent antagonist profile of 3-nitropropan-1-amine ensures that observed effects can be unambiguously attributed to receptor blockade.

partial agonism functional selectivity CGP 35348 competitive antagonist

Validated Application Scenarios for 3-Nitropropan-1-amine Based on Quantitative Evidence


Peripheral GABAB Receptor Subtype Characterization and Heterogeneity Studies

3-Nitropropan-1-amine is uniquely suited for experiments designed to discriminate between peripheral and central GABAB receptor subtypes. Its demonstrated lack of activity in rat neocortical slices, combined with competitive antagonism in guinea-pig ileum (pA2 = 5.0), enables researchers to block peripheral GABAB responses without confounding central effects [1]. This peripheral selectivity was the basis for the original conclusion that GABAB receptors exhibit pharmacological heterogeneity across tissues, a finding that continues to drive receptor subtype discovery programs [1].

Silent Antagonist Control in GABAB Agonist Screening Campaigns

In functional screening assays for novel GABAB agonists using guinea-pig ileum or other peripheral tissue preparations, 3-nitropropan-1-amine serves as an ideal silent antagonist control. Its pA2 of 5.0 and complete absence of partial agonist activity [1] allow unambiguous confirmation that observed agonist responses are GABAB-mediated. This is a critical quality-control application where compounds with mixed agonist/antagonist profiles (e.g., certain phosphinic acid derivatives) would introduce interpretive ambiguity.

Structure-Activity Relationship (SAR) Reference Compound for Nitroalkane-Based GABAB Ligands

As the parent nitroalkane antagonist in the series that includes N-BAC (agonist, IC50 = 9.2 µM) and 3-nitro-2-phenylpropan-1-amine, 3-nitropropan-1-amine provides the baseline antagonist scaffold for SAR studies [1][2]. The finding that alkyl or aryl substitution of the amino group reduces antagonist activity [3] positions 3-nitropropan-1-amine as the minimal pharmacophore and essential reference point for medicinal chemistry optimization of nitroalkane-based GABAB modulators.

GABAB Receptor Mechanism-of-Action Studies Requiring Achiral Antagonist Tools

For electrophysiological or biochemical studies where chiral purity is a variable of concern, 3-nitropropan-1-amine's achiral structure eliminates enantiomer-specific effects that complicate experiments with resolved antagonists such as (S)-2-hydroxysaclofen [1]. This simplifies experimental design, data interpretation, and compound procurement, as no chiral separation or enantiomeric excess verification is required [3].

Quote Request

Request a Quote for 3-nitropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.